2-(4-tert-butylphenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide
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Overview
Description
2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a tert-butyl group, an isopropyl group, and a cyclopropane ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves multiple steps. One common method includes the condensation of 4-(tert-butyl)benzaldehyde with 4-isopropylbenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE
- **2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(4-ETHYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE
Uniqueness
What sets 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H30N2O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H30N2O/c1-16(2)18-8-6-17(7-9-18)15-25-26-23(27)22-14-21(22)19-10-12-20(13-11-19)24(3,4)5/h6-13,15-16,21-22H,14H2,1-5H3,(H,26,27)/b25-15- |
InChI Key |
QZKNNAXWHVAALV-MYYYXRDXSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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